2-Pyrrolidin-1-ylquinolin-8-ol CAS 941868-37-7 properties
2-Pyrrolidin-1-ylquinolin-8-ol CAS 941868-37-7 properties
The following technical guide provides an in-depth analysis of 2-Pyrrolidin-1-ylquinolin-8-ol (CAS 941868-37-7) , a specialized 8-hydroxyquinoline derivative utilized in metallobiology and medicinal chemistry.
CAS: 941868-37-7 | Molecular Formula: C₁₃H₁₄N₂O | MW: 214.26 g/mol [1][2]
Executive Summary
2-Pyrrolidin-1-ylquinolin-8-ol is a bidentate chelator belonging to the 8-hydroxyquinoline (8-HQ) scaffold class. Distinguished by a pyrrolidine ring at the C2 position, this molecule exhibits altered electronic properties and lipophilicity compared to the parent 8-HQ (oxine).
It functions primarily as a metal ionophore , capable of traversing lipid bilayers to deliver transition metals (Cu²⁺, Zn²⁺) into intracellular compartments. This activity profiles it as a research tool for investigating Metal-Protein Attenuating Compounds (MPACs) in neurodegeneration and as a ROS-generating agent in metallo-oncology.
Chemical Architecture & Physicochemical Profile
Structural Logic
The core pharmacophore consists of the quinoline ring with a phenolic hydroxyl at C8 and a cyclic amine (pyrrolidine) at C2.
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Chelation Site: The phenolic oxygen (hard donor) and the quinoline nitrogen (borderline donor) form a five-membered chelate ring with divalent metals.
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The Pyrrolidine Effect: Unlike the parent 8-HQ, the C2-pyrrolidine substituent acts as an electron-donating group (EDG). This increases the electron density on the quinoline nitrogen, theoretically raising the pKa of the pyridinic nitrogen (typically ~5.0 in 8-HQ) and enhancing the stability of metal complexes.
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Steric Modulation: The bulky pyrrolidine ring adjacent to the chelating nitrogen introduces steric hindrance, which can modulate selectivity between metals of different ionic radii (e.g., favoring Cu²⁺ over the larger Zn²⁺ in certain coordination geometries).
Key Properties Table
| Property | Value / Description | Relevance |
| Appearance | Off-white to pale yellow solid | Purity indicator (oxidation leads to darkening). |
| Solubility | DMSO, Methanol, Chloroform | Lipophilic nature requires organic co-solvents for biological assays. |
| pKa (Predicted) | ~5.6 (Pyridine N), ~10.2 (Phenolic OH) | Higher basicity than 8-HQ due to pyrrolidine donation. |
| LogP (Predicted) | 2.3 – 2.8 | Optimal range for blood-brain barrier (BBB) and cell membrane penetration. |
| Coordination | Bidentate (N, O) | Forms neutral 2:1 (Ligand:Metal) complexes with M²⁺ ions. |
Synthetic Routes & Optimization
The synthesis of CAS 941868-37-7 typically follows a Nucleophilic Aromatic Substitution (
Diagram 1: Synthetic Pathway (Graphviz)
Detailed Protocol: Displacement
Note: This protocol assumes the use of 2-chloro-8-hydroxyquinoline as the starting material.
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Reagents: 2-Chloro-8-hydroxyquinoline (1.0 eq), Pyrrolidine (3.0 eq), n-Butanol (Solvent).
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
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Reaction:
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Work-up:
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Cool to room temperature.
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Concentrate the solvent under reduced pressure.
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Dilute the residue with water and extract with Dichloromethane (DCM) (3x).
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Wash combined organic layers with brine, dry over anhydrous
.
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Purification: Recrystallize from ethanol or perform flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the product.
Pharmacodynamics & Mechanism of Action
The biological activity of CAS 941868-37-7 is defined by the "Metal Ionophore Hypothesis."
Mechanism: The Trojan Horse Effect
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Chelation: In the extracellular space, the compound binds free or loosely bound metal ions (Cu²⁺, Zn²⁺).
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Translocation: The neutral, lipophilic complex (Ligand₂-Metal) diffuses across the cell membrane.
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Intracellular Release: Inside the cell, metal ions may be released via ligand exchange with high-affinity cytosolic proteins (e.g., Glutathione) or due to acidic pH in lysosomes.
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Redox Cycling: Free intracellular Copper (Cu⁺/Cu²⁺) catalyzes the Fenton reaction, generating Hydroxyl radicals (•OH) and Superoxide (O₂[10]•⁻), leading to oxidative stress and apoptosis.
Diagram 2: Cellular Signaling & ROS Generation
Experimental Protocols for Validation
A. Metal Binding Assay (UV-Vis Shift)
Purpose: To confirm chelation capability and determine stoichiometry.
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Preparation: Prepare a 50 µM stock solution of CAS 941868-37-7 in Ethanol or DMSO.
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Titration:
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Record the baseline spectrum (250–500 nm).
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Titrate with aliquots of CuCl₂ or ZnCl₂ (1 mM aqueous solution).
-
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Observation: Look for a bathochromic shift (red shift) .
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Expected: The absorption maximum (
) typically shifts from ~250 nm (ligand) to ~260–280 nm (complex), often with the appearance of a new charge-transfer band in the visible region (yellow/green color).
-
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Analysis: Plot Absorbance vs. [Metal]/[Ligand] ratio. A plateau at 0.5 indicates a 2:1 (Ligand:Metal) stoichiometry.
B. In Vitro Cytotoxicity (MTT Assay)
Purpose: To evaluate antiproliferative potency.[5]
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Seeding: Seed cancer cells (e.g., HeLa, MCF-7) at
cells/well in 96-well plates. -
Treatment:
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Add CAS 941868-37-7 at varying concentrations (0.1 – 100 µM).
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Critical Control: Run a parallel set with the addition of 10 µM CuCl₂ or ZnCl₂ to test for metal-dependent toxicity (potentiated toxicity indicates ionophore mechanism).
-
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Incubation: 48–72 hours at 37°C, 5% CO₂.
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Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read OD at 570 nm.
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Calculation: Determine
using non-linear regression.
Therapeutic Implications
Oncology
The pyrrolidine derivative is particularly relevant in "Metallo-immunotherapy." By raising intracellular copper levels, it can inhibit the ubiquitin-proteasome system (UPS), a pathway many cancer cells rely on heavily.
Neurodegeneration (Alzheimer's)
While 8-HQ derivatives like PBT2 have been studied for solubilizing Amyloid-beta (Aβ) plaques by stripping Cu/Zn, the 2-position substitution is critical.
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Risk: If the pyrrolidine group makes the complex too stable or bulky, it may fail to exchange metals with Aβ, or conversely, it might become toxic by over-loading neurons with copper.
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Utility: Used as a probe to study the specific steric requirements for inhibiting Aβ oligomerization.
References
-
Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[11]
- Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines as Multifunctional Ligands for the Therapy of Neurodegenerative Diseases." European Journal of Medicinal Chemistry. (Contextual grounding on 8-HQ SAR).
-
Ding, W. Q., & Lind, S. E. (2009). "Metal ionophores - an emerging class of anticancer drugs." IUBMB Life.
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PubChem Database. "Compound Summary: 8-Hydroxyquinoline derivatives." (Used for physicochemical property prediction).
- Song, Y., et al. (2014). "Synthesis and biological evaluation of 2-substituted 8-hydroxyquinoline derivatives as potential neuroprotective agents." Bioorganic & Medicinal Chemistry Letters. (Grounding for 2-substitution effects).
Sources
- 1. 941868-37-7|2-(Pyrrolidin-1-yl)quinolin-8-ol|BLD Pharm [bldpharm.com]
- 2. chembk.com [chembk.com]
- 3. Pyrrolidin-2-OL | C4H9NO | CID 19601345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrolidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-(Pyrrolidin-1-yl)quinolin-8-ol - CAS:941868-37-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]
- 7. zyjkj.com [zyjkj.com]
- 8. Antioxidant and in vitro anticancer effect of 2-pyrrolidinone rich fraction of Brassica oleracea var. capitata through induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
